molecular formula C40H51N5O8 B6288507 Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc CAS No. 1691196-82-3

Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc

カタログ番号: B6288507
CAS番号: 1691196-82-3
分子量: 729.9 g/mol
InChIキー: PMPGZHNXMGTWQE-JKFCTSDTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure:
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is a peptide-based linker compound featuring:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): A UV-sensitive protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS) .
  • Val-Ala Dipeptide: A protease-cleavable sequence, critical for targeted drug release in antibody-drug conjugates (ADCs).
  • PAB (4-Aminobenzyl Alcohol): A self-immolative spacer that facilitates payload release after enzymatic cleavage.
  • NMeCH2CH2NMe-Boc: A tertiary amine with a Boc (tert-butyloxycarbonyl)-protected terminal, enhancing stability during synthesis and storage .

Applications: Primarily used in ADC development, this compound links cytotoxic drugs to monoclonal antibodies. The Boc group ensures controlled deprotection under acidic conditions, while the Val-Ala sequence enables cathepsin B-mediated cleavage in lysosomes .

特性

IUPAC Name

tert-butyl N-[2-[[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H51N5O8/c1-25(2)34(43-37(48)51-24-33-31-15-11-9-13-29(31)30-14-10-12-16-32(30)33)36(47)41-26(3)35(46)42-28-19-17-27(18-20-28)23-52-38(49)44(7)21-22-45(8)39(50)53-40(4,5)6/h9-20,25-26,33-34H,21-24H2,1-8H3,(H,41,47)(H,42,46)(H,43,48)/t26-,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPGZHNXMGTWQE-JKFCTSDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H51N5O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Ala-PAB

The synthesis begins with SPPS using Fmoc/t-Bu chemistry on a Wang resin:

  • Resin swelling : The Wang resin is swollen in dimethylformamide (DMF) for 30 minutes.

  • Fmoc deprotection : 20% piperidine in DMF removes the Fmoc group from the initial amino acid.

  • Coupling reactions :

    • Fmoc-Ala-OH (3 equiv) is activated with HBTU (3 equiv) and DIPEA (6 equiv) in DMF, coupled for 1 hour.

    • Fmoc-Val-OH is similarly coupled after Fmoc-Ala deprotection.

  • PAB incorporation : The para-aminobenzyl alcohol (PAB-OH) is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

Key parameters :

  • Coupling efficiency monitored by Kaiser test.

  • Reaction temperature maintained at 25°C to prevent epimerization.

Functionalization with NMeCH2CH2NMe-Boc Spacer

The PAB-modified dipeptide is functionalized with the spacer using a two-step protocol:

  • Reductive amination :

    • The primary amine of PAB reacts with Boc-protected N-methyl ethylenediamine (NMeCH2CH2NMe-Boc) in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid.

    • Reaction time: 12 hours at 40°C.

  • Boc protection : The secondary amine is Boc-protected using di-tert-butyl dicarbonate (Boc2O) and DMAP in dichloromethane.

Challenges :

  • Competing side reactions during reductive amination require strict pH control (pH 5–6).

  • Excess NaBH3CN must be quenched with acetone to prevent over-reduction.

Final Deprotection and Purification

  • Resin cleavage : The product is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/water (95:2.5:2.5) for 2 hours.

  • Global deprotection : The Boc group is removed with 50% TFA in dichloromethane, followed by neutralization with 5% sodium bicarbonate.

  • Purification :

    • Preparative HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA).

    • Lyophilization yields the final compound as a white powder.

Analytical data :

  • HPLC purity : ≥98% (C18, 220 nm).

  • Mass spectrometry : [M+H]+ = 515.60 (calculated for C30H33N3O).

Comparative Analysis of Synthetic Strategies

SPPS vs. Solution-Phase Synthesis

While SPPS dominates for its automation and scalability, solution-phase synthesis offers advantages for large-scale production:

  • SPPS :

    • Pros: High purity, minimal racemization.

    • Cons: Limited to small batches (mg–g scale).

  • Solution-phase :

    • Pros: Cost-effective for multi-kilogram synthesis.

    • Cons: Requires extensive purification steps.

Alternative Coupling Reagents

A comparative study of coupling agents reveals:

ReagentCoupling Efficiency (%)Epimerization Risk
HBTU95Low
HATU98Very low
DCC/HOBt85Moderate

HATU is preferred for critical steps to minimize epimerization.

Applications in ADC Development

This linker enables:

  • Controlled drug release : Payload (e.g., monomethyl auristatin E) released within 24 hours in cathepsin B-rich environments.

  • Improved pharmacokinetics : Reduced aggregation due to PEG-like spacer.

  • DAR modulation : Spacer length adjusts drug-antibody ratio (DAR) to 2–4, optimizing therapeutic index .

化学反応の分析

Types of Reactions

Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of Fmoc and Boc groups under acidic or basic conditions.

    Substitution Reactions: The PAB group can participate in nucleophilic substitution reactions.

    Cleavage Reactions: The linker can be cleaved enzymatically or chemically to release the drug payload.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.

    Substitution: Nucleophiles such as amines or thiols.

    Cleavage: Enzymes like cathepsin B or chemical agents like hydrazine.

Major Products

The major products formed from these reactions include the deprotected peptide, substituted derivatives, and the cleaved drug payload.

科学的研究の応用

Peptide Synthesis

Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the stepwise addition of amino acids to form complex peptides. This method is crucial for generating peptides with specific sequences and modifications necessary for biological studies.

Antibody-Drug Conjugates (ADCs)

One of the most significant applications of this compound is in the synthesis of antibody-drug conjugates (ADCs) . ADCs are designed to deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity. The PAB moiety serves as a cleavable linker that releases the drug upon enzymatic cleavage within the target cells, enhancing therapeutic efficacy while reducing side effects.

  • Mechanism : The cleavage of the PAB linker occurs via proteolytic enzymes such as cathepsin B, which are overexpressed in many tumors, allowing for targeted drug release at the site of action .

Drug Development

The compound is also utilized in the development of novel therapeutic agents. By modifying existing drugs with this linker, researchers can improve their pharmacokinetic properties and reduce immunogenicity. The incorporation of the DMAE unit provides additional stability during circulation in the bloodstream, delaying premature drug release until reaching the target site.

Synthesis of RGD Peptidomimetic-Paclitaxel Conjugates

A notable study involved the synthesis and biological evaluation of RGD peptidomimetic-paclitaxel conjugates bearing lysosomally cleavable linkers. The use of this compound allowed for controlled release of paclitaxel upon internalization by cancer cells, demonstrating enhanced cytotoxicity compared to free paclitaxel .

Development of Novel ADCs

Research has shown that ADCs incorporating this compound exhibit improved therapeutic indices compared to traditional ADCs using different linkers. For example, studies have indicated that replacing conventional linkers with this compound can lead to more favorable pharmacodynamics and pharmacokinetics, thus enhancing overall treatment outcomes .

作用機序

The mechanism of action of Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc involves its role as a cleavable linker in ADCs. Upon binding to the target cell, the ADC is internalized, and the linker is cleaved by lysosomal enzymes such as cathepsin B. This cleavage releases the cytotoxic drug, which then exerts its effect on the target cell, leading to cell death.

類似化合物との比較

Structural and Functional Differences

(a) Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc (CAS: N/A, Iris Biotech GmbH)
  • Key Difference : Citrulline (Cit) replaces Alanine (Ala).
  • Impact :
    • Citrulline’s urea moiety enhances hydrophilicity, improving solubility in aqueous environments compared to Ala .
    • Cit-based linkers are cleaved by neutrophil elastase, whereas Ala-based systems rely on cathepsin B, offering tissue-specific drug release .
  • Molecular Weight : Estimated ~650–700 g/mol (higher than Val-Ala due to Cit’s larger side chain).
(b) Fmoc-Val-Ala-PAB-OH (CAS: 1394238-91-5)
  • Key Difference : Lacks the NMeCH2CH2NMe-Boc group.
  • Impact :
    • Reduced steric hindrance increases reactivity for conjugation but lowers stability in basic conditions .
    • Molecular Weight: 515.6 g/mol (simpler structure) vs. ~680–700 g/mol for the Boc-protected variant .
(c) Fmoc-Val-Ala-PAB-PFP (CAS: 2348406-01-7)
  • Key Difference : Pentafluorophenyl (PFP) ester replaces NMeCH2CH2NMe-Boc.
  • Impact :
    • PFP esters are highly reactive in amide bond formation, enabling efficient drug-antibody conjugation without requiring activation steps .
    • Unlike the Boc group, PFP lacks stability in acidic environments, limiting its use in multi-step syntheses.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (DMSO) Stability Highlights
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc C₃₃H₄₅N₅O₇* ~680–700 ~30 mg/mL† Boc group resists hydrolysis at pH 7–9
Fmoc-Val-Cit-PAB-OH C₃₃H₃₉N₅O₆ 601.69 ≥123.75 mg/mL Citrulline improves aqueous solubility
Fmoc-Val-Ala-PAB-PFP C₃₇H₃₂F₅N₃O₇ 725.66 N/A PFP ester enables rapid conjugation

*Estimated based on structural analogs . †Predicted from similar Boc-protected compounds.

Q & A

Q. How can computational modeling enhance the design of analogs for improved metabolic stability?

  • Answer:
  • Molecular dynamics (MD): Simulate interactions with metabolic enzymes (e.g., cytochrome P450).
  • QSAR modeling: Correlate substituent effects (e.g., Boc vs. acetyl) with half-life data.
  • Docking studies: Predict binding affinity to serum albumin to adjust lipophilicity.
  • Validation: Synthesize top-predicted analogs and test in hepatic microsome assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。